molecular formula C18H21F3N4O4S B10954121 methyl 4,5-dimethyl-2-{[({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)(oxo)acetyl]amino}thiophene-3-carboxylate

methyl 4,5-dimethyl-2-{[({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)(oxo)acetyl]amino}thiophene-3-carboxylate

Cat. No.: B10954121
M. Wt: 446.4 g/mol
InChI Key: AGAYLCJRYLSPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4,5-DIMETHYL-2-{[2-({3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE is a complex organic compound that features a combination of pyrazole, thiophene, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4,5-DIMETHYL-2-{[2-({3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the pyrazole ring, introduction of the trifluoromethyl group, and coupling with the thiophene moiety. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4,5-DIMETHYL-2-{[2-({3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

METHYL 4,5-DIMETHYL-2-{[2-({3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4,5-DIMETHYL-2-{[2-({3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of METHYL 4,5-DIMETHYL-2-{[2-({3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H21F3N4O4S

Molecular Weight

446.4 g/mol

IUPAC Name

methyl 4,5-dimethyl-2-[[2-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propylamino]-2-oxoacetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C18H21F3N4O4S/c1-9-8-12(18(19,20)21)24-25(9)7-5-6-22-14(26)15(27)23-16-13(17(28)29-4)10(2)11(3)30-16/h8H,5-7H2,1-4H3,(H,22,26)(H,23,27)

InChI Key

AGAYLCJRYLSPKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCNC(=O)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.